molecular formula C7H3ClF4 B1371426 2-Chloro-4-fluorobenzotrifluoride CAS No. 94444-58-3

2-Chloro-4-fluorobenzotrifluoride

Cat. No. B1371426
CAS RN: 94444-58-3
M. Wt: 198.54 g/mol
InChI Key: UHHZGIHGBLCIJM-UHFFFAOYSA-N
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Patent
US09096500B2

Procedure details

To a stirred solution of 2-chloro-4-fluorobenzotrifluoride (500 mg, 2.52 mmol) in anhydrous N,N-dimethylformamide (10 mL) was added 2-(trimethylsilyl)ethanol (0.40 mL, 2.77 mmol) and the reaction mixture was cooled to 0° C. Sodium hydride (302 mg, 60% w/w dispersion in oil, 7.55 mmol) was then added portionwise. After 5 minutes a thick white suspension had formed. The reaction mixture was warmed to room temperature slowly and then stirred for a further 16 hours. The reaction mixture was then quenched with ice water (50 mL) and washed with diethyl ether (50 mL). The aqueous extracts were acidified with aqueous 2 M hydrogen chloride solution and extracted with diethyl ether (2×50 mL). The organic extracts were dried over anhydrous magnesium sulphate and evaporated in vacuo for 16 hours to afford the title compound as a yellow oil (356 mg, 72%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
302 mg
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](F)[CH:5]=[CH:4][C:3]=1[C:9]([F:12])([F:11])[F:10].C[Si](C)(C)CC[OH:17].[H-].[Na+]>CN(C)C=O>[Cl:1][C:2]1[CH:7]=[C:6]([OH:17])[CH:5]=[CH:4][C:3]=1[C:9]([F:12])([F:11])[F:10] |f:2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=C(C=CC(=C1)F)C(F)(F)F
Name
Quantity
0.4 mL
Type
reactant
Smiles
C[Si](CCO)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
302 mg
Type
reactant
Smiles
[H-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for a further 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 5 minutes a thick white suspension had formed
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to room temperature slowly
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched with ice water (50 mL)
WASH
Type
WASH
Details
washed with diethyl ether (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo for 16 hours
Duration
16 h

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 356 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.